molecular formula C23H24N2O6S2 B3002891 Methyl 3-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate CAS No. 397278-93-2

Methyl 3-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate

Cat. No. B3002891
CAS RN: 397278-93-2
M. Wt: 488.57
InChI Key: UIMJNURYWOOMQK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzo[b]thiophenes, which is a class of organosulfur compounds, has been achieved through aryne reactions with alkynyl sulfides . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner . The synthesis of diverse multisubstituted benzothiophene derivatives involving a pentacyclic compound was achieved by virtue of the good functional group tolerance and versatile C2 functionalizations .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate” is complex, with multiple functional groups. It includes a benzo[b]thiophene moiety, a morpholino group, a sulfonyl group, and a carboxylate ester group.


Chemical Reactions Analysis

The synthesis of benzo[b]thiophenes involves an aryne reaction with alkynyl sulfides . The reaction starts from the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .


Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 488.57. More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

a. Antihypertensive Agents: MATC derivatives have shown promise as antihypertensive drugs. Researchers have explored their ability to regulate blood pressure by targeting specific pathways involved in hypertension .

b. Antitumor Properties: Studies suggest that MATC analogs exhibit antitumor activity. Their mechanism of action involves interfering with cancer cell growth and proliferation, making them potential candidates for cancer therapy .

c. Anti-HIV-1 Integrase Inhibitors: MATC-based compounds have been investigated as inhibitors of HIV-1 integrase, a crucial enzyme for viral replication. These inhibitors may help combat HIV infection .

d. Hepatitis C Virus (HCV) Inhibitors: Researchers have explored MATC derivatives as potential inhibitors of HCV. These compounds could play a role in developing effective treatments for hepatitis C .

e. Xa Factor Inhibitors: MATC analogs have been studied for their ability to inhibit factor Xa, an essential component of the blood coagulation cascade. Such inhibitors may find applications in preventing thrombosis and related disorders .

f. Antineoplastic PAK4 Activase Inhibitors: PAK4 (p21-activated kinase 4) is implicated in cancer progression. MATC-based compounds have been investigated as PAK4 activase inhibitors, potentially disrupting cancer cell signaling pathways .

g. Phosphatidylinositol 3-Kinase (PI3K) Inhibitors: PI3K plays a critical role in cell survival and growth. MATC derivatives may act as PI3K inhibitors, offering therapeutic opportunities in diseases related to dysregulated PI3K signaling .

Material Science and Beyond

Beyond medicinal applications, MATC has intriguing material science implications:

a. Organic Semiconductors: MATC-containing molecules contribute to the development of organic semiconductors. Their unique electronic properties make them valuable for applications in optoelectronics and organic electronics .

b. Organic Field-Effect Transistors (OFETs): Researchers have explored MATC-based compounds for use in OFETs. These organic transistors hold promise for flexible displays, sensors, and other electronic devices .

c. Organic Light-Emitting Diodes (OLEDs): MATC derivatives have been investigated in OLED fabrication. Their emission properties make them potential candidates for energy-efficient displays and lighting .

Future Directions

Thiophene-based analogs, such as “Methyl 3-(4-((2,6-dimethylmorpholino)sulfonyl)benzamido)benzo[b]thiophene-2-carboxylate”, have attracted great interest in both industry and academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry . The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

methyl 3-[[4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzoyl]amino]-1-benzothiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O6S2/c1-14-12-25(13-15(2)31-14)33(28,29)17-10-8-16(9-11-17)22(26)24-20-18-6-4-5-7-19(18)32-21(20)23(27)30-3/h4-11,14-15H,12-13H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIMJNURYWOOMQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(SC4=CC=CC=C43)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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